molecular formula C14H29ClO B102493 2-(2-Chloroethoxy)dodecane CAS No. 17648-35-0

2-(2-Chloroethoxy)dodecane

Cat. No.: B102493
CAS No.: 17648-35-0
M. Wt: 248.83 g/mol
InChI Key: ZAPKUYIWBQHURG-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)dodecane is a chloroalkyl ether characterized by a dodecane backbone substituted with a 2-chloroethoxy group (-O-CH2-CH2-Cl) at the second carbon. Such compounds typically serve as intermediates in organic synthesis, surfactants, or pharmaceutical precursors due to their reactive chloroethoxy moiety .

Properties

CAS No.

17648-35-0

Molecular Formula

C14H29ClO

Molecular Weight

248.83 g/mol

IUPAC Name

2-(2-chloroethoxy)dodecane

InChI

InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3

InChI Key

ZAPKUYIWBQHURG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)OCCCl

Canonical SMILES

CCCCCCCCCCC(C)OCCCl

Synonyms

2-Chloroethyl(1-methylundecyl) ether

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Chloroethoxy)dodecane, enabling comparative analysis of their properties, applications, and synthesis.

2-(2-Chloroethoxy)ethanol

  • Molecular Formula : C4H9ClO2
  • Molecular Weight : 124.56 g/mol
  • Physical Properties : Boiling point 79–81°C (at 5 mmHg), density 1.18 g/mL .
  • Applications : Key raw material for synthesizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a pharmaceutical intermediate. Aether Industries produced 131 MT of HEEP in 2021, highlighting its industrial relevance .
  • Analytical Methods : Quantified via gas chromatography (GC) with DB-FFAP columns, validated for linearity (40–150 µg/mL) in pharmaceutical quality control .

1,2-Bis(2-Chloroethoxy)ethane

  • Molecular Formula : C6H12Cl2O2
  • Structure : A dimeric analog with two 2-chloroethoxy groups linked by an ethylene bridge.
  • Applications: Potential use as a crosslinking agent or solvent in specialty chemicals. Its symmetrical structure may enhance thermal stability compared to mono-substituted analogs .

Bis(2-chloroethoxy)methane

  • Molecular Formula : C5H10Cl2O2
  • Structure : Central methane bonded to two 2-chloroethoxy groups.
  • Applications : Likely employed in polymer synthesis or as a reactive intermediate. Branched structures like this may exhibit lower volatility than linear analogs .

Ethyl 2-(2-Chloroethoxy)acetate

  • Molecular Formula : C6H11ClO3
  • Molecular Weight : 166.6 g/mol
  • Applications : Used in active pharmaceutical ingredient (API) manufacturing. Its ester group enhances solubility, facilitating reactions in organic phases .

2-(2-Chloroethoxy)benzene Sulfonamide

  • Molecular Formula: C8H9ClNO3S
  • Applications: Market projections indicate growth in production (2025–2030), driven by demand in agrochemicals and pharmaceuticals. Its sulfonamide group enables biological activity, distinguishing it from non-aromatic analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Highlights
This compound* C14H29ClO2 264.83 Surfactants, polymer intermediates Likely etherification of dodecane
2-(2-Chloroethoxy)ethanol C4H9ClO2 124.56 HEEP production Commercial synthesis
Ethyl 2-(2-Chloroethoxy)acetate C6H11ClO3 166.6 Pharmaceutical APIs Esterification of chloroethoxyacetic acid
2-(2-Chloroethoxy)benzene sulfonamide C8H9ClNO3S 234.68 Agrochemicals, pharmaceuticals Sulfonylation of chloroethoxybenzene

*Hypothetical data inferred from structural analogs.

Research and Industrial Trends

  • Pharmaceutical Demand: Compounds like 2-(2-Chloroethoxy)ethanol and Ethyl 2-(2-Chloroethoxy)acetate underscore the role of chloroethoxy derivatives in drug synthesis .
  • Market Growth : The global 2-(2-chloroethoxy)benzene sulfonamide market is projected to expand, with China increasing its production share by 2030 .

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